molecular formula C7H13ClF3NO B2393423 4-((Trifluoromethoxy)methyl)piperidine hydrochloride CAS No. 2138395-97-6

4-((Trifluoromethoxy)methyl)piperidine hydrochloride

Cat. No.: B2393423
CAS No.: 2138395-97-6
M. Wt: 219.63
InChI Key: ZVKRDLAEKRVXEL-UHFFFAOYSA-N
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Description

4-((Trifluoromethoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClF3NO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoromethoxy group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trifluoromethoxy)methyl)piperidine hydrochloride typically involves the introduction of the trifluoromethoxy group into the piperidine ring. One common method is the reaction of piperidine with trifluoromethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-((Trifluoromethoxy)methyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of reduced piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound .

Scientific Research Applications

4-((Trifluoromethoxy)methyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((Trifluoromethoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)piperidine hydrochloride
  • 4,4-Difluoropiperidine hydrochloride

Comparison

Compared to similar compounds, 4-((Trifluoromethoxy)methyl)piperidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where strong electron-withdrawing effects are desired .

Properties

IUPAC Name

4-(trifluoromethoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-1-3-11-4-2-6;/h6,11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKRDLAEKRVXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138395-97-6
Record name 4-[(trifluoromethoxy)methyl]piperidine hydrochloride
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